molecular formula C11H13Br B13475544 Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene

Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene

Katalognummer: B13475544
Molekulargewicht: 225.12 g/mol
InChI-Schlüssel: AWPFVWOGFRPUDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene: is an organic compound characterized by a bromocyclobutyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene typically involves the following steps:

    Formation of the Bromocyclobutyl Intermediate: The initial step involves the bromination of cyclobutylmethanol to form 3-bromocyclobutylmethanol.

    Coupling with Benzene: The bromocyclobutyl intermediate is then coupled with benzene using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the cyclobutyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromocyclobutyl group can lead to the formation of cyclobutylmethylbenzene.

Common Reagents and Conditions

    Substitution: Nucleophiles such as NaOH, NH₃, or RSH in polar solvents.

    Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic conditions.

    Reduction: Reducing agents such as LiAlH₄ or NaBH₄ in anhydrous solvents.

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclobutylmethylbenzene.

Wissenschaftliche Forschungsanwendungen

Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene involves its interaction with specific molecular targets. The bromocyclobutyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that may interact with biological pathways. The benzene ring provides a stable aromatic system that can participate in π-π interactions with other aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutylmethylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.

    Bromocyclobutylmethane: Lacks the benzene ring, reducing its potential for π-π interactions.

    Bromobenzene: Lacks the cyclobutyl group, limiting its structural diversity.

Uniqueness

Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene is unique due to the presence of both a bromocyclobutyl group and a benzene ring, providing a combination of reactivity and stability that is not found in the similar compounds listed above.

Eigenschaften

Molekularformel

C11H13Br

Molekulargewicht

225.12 g/mol

IUPAC-Name

(3-bromocyclobutyl)methylbenzene

InChI

InChI=1S/C11H13Br/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI-Schlüssel

AWPFVWOGFRPUDJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1Br)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.